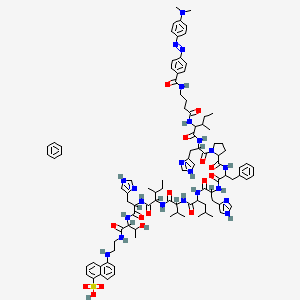

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans

Übersicht

Beschreibung

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans is a synthetic peptide used primarily in biochemical research. This compound is an angiotensinogen peptide and is often utilized as a substrate for Renin. It is assayed by fluorescence to study the binding affinity of protease inhibitors . The compound features a Dabcyl group, which is a fluorescent label, making it valuable in various fluorescence assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is achieved.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The use of high-throughput purification systems ensures the production of high-purity peptides suitable for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, affecting its fluorescence properties.

Reduction: Reduction reactions can modify the peptide’s structure and functionality.

Substitution: Substitution reactions can introduce different functional groups, altering the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various organic reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in modified fluorescent properties, while reduction can lead to structural changes in the peptide .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

Substrate for Renin Activity:

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans serves as a substrate for renin, an enzyme involved in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. The compound's structure allows for effective fluorescence resonance energy transfer (FRET) assays, where the Dabcyl moiety acts as a quencher and the Edans group as a fluorophore. Upon cleavage by renin, the FRET signal increases, allowing for sensitive detection of enzymatic activity .

Therapeutic Applications

Potential Antiviral Properties:

Research has indicated that peptides similar to this compound may exhibit antiviral properties. Specifically, studies have explored its use in inhibiting viral proteases, which are essential for viral replication. For instance, compounds designed with similar structures have shown promise against viruses such as SARS-CoV by acting as substrates that can be modified to inhibit viral enzyme activity .

Cardiovascular Research:

Due to its interaction with the RAS, this compound is also being investigated for its potential role in cardiovascular research. By modulating renin activity, it may contribute to understanding hypertension and heart failure mechanisms .

Drug Discovery and Development

Lead Compound Optimization:

In drug discovery, this compound is utilized as a lead compound in the optimization process. The compound's specific amino acid sequence can be modified to enhance its biological activity and selectivity for target enzymes or receptors. This approach is critical in developing new therapeutics with improved efficacy and reduced side effects .

Computational Drug Design:

The application of computational methods in drug design has been significant for compounds like this compound. These methods allow researchers to predict how modifications to the peptide structure can affect its binding affinity and biological activity, streamlining the drug development process .

Case Studies

Wirkmechanismus

The mechanism of action of Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans involves its role as a substrate for Renin. When Renin cleaves the peptide, the Dabcyl group is separated from the Edans group, resulting in a measurable fluorescence signal. This fluorescence change allows researchers to study the binding affinity and inhibition of protease inhibitors. The molecular targets and pathways involved include the Renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans trifluoroacetate salt: Another form of the compound with similar applications.

Other angiotensinogen peptides: Used in similar fluorescence assays and protease studies.

Uniqueness

This compound is unique due to its specific sequence and the presence of both Dabcyl and Edans groups. This combination allows for precise fluorescence-based assays, making it a valuable tool in biochemical research .

Biologische Aktivität

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of cellular uptake and as a substrate for enzymatic reactions. This compound incorporates a Dabcyl group, which is known to enhance the properties of peptides, making them useful in various biochemical applications.

Chemical Structure and Properties

- Molecular Formula : C90H120N22O16S

- Molecular Weight : 1798.12 g/mol

- CAS Number : 142988-22-5

The Dabcyl moiety serves as a chromophore often utilized in Förster Resonance Energy Transfer (FRET) systems, which makes this peptide particularly valuable in studying cellular processes and interactions.

Cellular Uptake

Research has shown that the incorporation of the Dabcyl group significantly enhances the cellular uptake of peptides. A study indicated that peptides modified with Dabcyl, such as tetra- and hexaarginine derivatives, exhibited increased internalization efficiency compared to their unmodified counterparts . The mechanism of uptake appears to involve both direct penetration and vesicular transport.

Key Findings on Cellular Uptake:

- Hexaarginine-Dabcyl Conjugates : Demonstrated superior internalization capabilities, entering cells more effectively than octaarginine at low concentrations.

- Internalization Mechanism : The study suggests that internalization may occur via direct translocation or release from vesicles after vesicular transportation .

Enzymatic Activity

This compound has been identified as a substrate for renin, an enzyme involved in blood pressure regulation. This peptide's structure allows it to be effectively cleaved by renin, making it useful for studying enzyme activity and inhibition .

Antitumor Activity

The potential antitumor effects of Dabcyl-modified peptides have also been explored. In conjugates with antitumor drugs, these peptides have shown cytostatic activity against various cancer cell lines. The enhanced cellular uptake provided by the Dabcyl group may contribute to this activity by facilitating drug delivery into target cells .

Comparative Analysis of Related Peptides

| Peptide Variant | Uptake Efficiency | Antitumor Activity |

|---|---|---|

| Tetraarginine-Dabcyl | Moderate | Low |

| Hexaarginine-Dabcyl | High | Moderate |

| Octaarginine (Control) | Low | Low |

| Dabcyl-Conjugated Antitumor Peptide | High | High |

This table summarizes the comparative uptake efficiencies and antitumor activities of different peptide variants, highlighting the advantages conferred by the Dabcyl modification.

Case Studies and Research Findings

-

Study on Internalization Mechanisms :

- Researchers investigated the internalization pathways of Dabcyl-modified tetraarginines. Results indicated that these peptides utilized both endocytic and non-endocytic routes for cellular entry, with significant uptake observed across various cell types including MCF-7 and MDA-MB-231 breast cancer cells .

- Renin Substrate Assays :

- Antitumor Drug Delivery :

Eigenschaften

IUPAC Name |

benzene;5-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H120N22O16S.C6H6/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128;1-2-4-6-5-3-1/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128);1-6H/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTFTYIAHDJKAO-DWXCNEKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H126N22O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1876.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.